![molecular formula C21H22O4 B5883011 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavones. It is also known as Compound K and has been found to have various biological activities.
作用機序
The mechanism of action of Compound K is not fully understood. However, studies have shown that it can activate various signaling pathways in the body, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway. These pathways are involved in regulating energy metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Compound K has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Compound K has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. It can also reduce body weight and improve lipid metabolism, making it a potential treatment for obesity.
実験室実験の利点と制限
Compound K has several advantages for lab experiments. It is readily available and can be synthesized from ginsenoside Rb1, which is a commonly used natural product. It has also been extensively studied for its various biological activities, making it a well-established compound for research. However, one limitation of Compound K is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on Compound K. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, more research could be done to understand the mechanism of action of Compound K and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, Compound K is a chemical compound that has been found to have various biological activities. It has anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and can improve cognitive function. Compound K is synthesized from ginsenoside Rb1 and can activate various signaling pathways in the body. It has several advantages for lab experiments, but its low solubility in water can be a limitation. There are several future directions for research on Compound K, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
合成法
Compound K is synthesized from ginsenoside Rb1, which is a major component of ginseng. The synthesis process involves hydrolysis, deglycosylation, and reduction of ginsenoside Rb1. The final product obtained is Compound K, which is a white crystalline powder.
科学的研究の応用
Compound K has been studied extensively for its various biological activities. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-obesity properties. It has also been found to have neuroprotective effects and can improve cognitive function. Compound K has been studied for its effects on various organs, including the liver, kidney, and heart.
特性
IUPAC Name |
3-ethyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-17-13(2)18-10-11-19(14(3)20(18)25-21(17)22)24-12-15-6-8-16(23-4)9-7-15/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWOGHNUCBSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
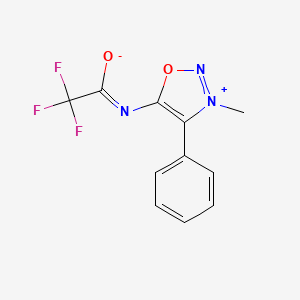


![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)
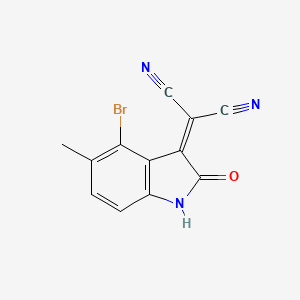
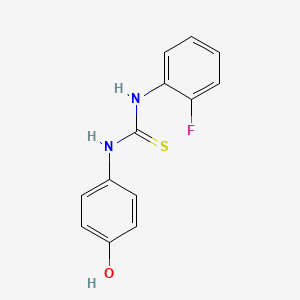
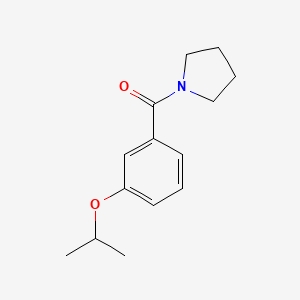
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)
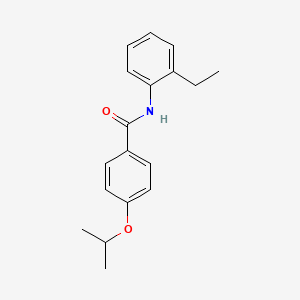
![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)